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(2,4-diMethylphenyl)(2-nitrophenyl)sulfane

Cat. No.: B569330
CAS No.: 1610527-49-5
M. Wt: 259.323
InChI Key: SHBWPKLGXVSPIP-UHFFFAOYSA-N
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Description

Overview of Diaryl Sulfane Structural Motifs in Organic Synthesis

Diaryl sulfanes, also known as diaryl thioethers, are a class of organosulfur compounds characterized by a sulfur atom connected to two aryl groups. This structural motif is not merely a synthetic curiosity but is prevalent in a variety of natural products and medicinally active molecules. acs.org The inherent stability of the carbon-sulfur bond, coupled with the electronic and steric diversity achievable through substitution on the aryl rings, makes diaryl sulfanes versatile scaffolds in medicinal chemistry. acs.org Research has shown that compounds containing the diaryl sulfane core exhibit a wide range of biological activities and have therapeutic potential in treating conditions such as HIV, breast cancer, inflammatory diseases, diabetes, and Alzheimer's disease. acs.org The synthesis of these molecules has evolved, with modern methods allowing for their preparation under mild conditions that tolerate sensitive functional groups. acs.org

Importance of Nitroaryl Sulfanes as Synthetic Precursors

Nitroaryl sulfanes are a specific subset of diaryl sulfanes that contain at least one nitro group on an aromatic ring. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the molecule. cymitquimica.com This group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions. More importantly, the nitro group can be readily reduced to an amino group. This transformation is a cornerstone of synthetic strategy, as it converts the nitroaryl sulfane into a versatile amino-functionalized diaryl sulfane, which can then be further elaborated into more complex molecular structures. This two-step functionalization makes nitroaryl sulfanes valuable precursors in the synthesis of pharmaceuticals and other fine chemicals.

Scope and Research Context of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂S nih.gov
Molecular Weight 259.32 g/mol chemicalbook.com
IUPAC Name 2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene nih.gov
Physical Form Solid sigmaaldrich.comcymitquimica.com
Boiling Point 353.9±30.0 °C (Predicted) chemicalbook.com
Density 1.24±0.1 g/cm³ (Predicted) chemicalbook.com
Melting Point 98 °C~100 °C guidechem.com

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the S-arylation of a corresponding thiol with a nitro-substituted aryl halide.

One well-documented synthetic route involves the reaction of 2,4-dimethylbenzenethiol (B47642) with a suitable ortho-nitro-substituted aryl halide. A specific example is the copper-catalyzed reaction between 2,4-dimethylbenzenethiol and an aryl halide, which can yield the desired product in moderate amounts.

Another established method utilizes 2-chloro-4-nitrobenzene and 2,4-dimethylphenol (B51704) as starting materials. guidechem.com In this process, 2,4-dimethylphenol is first treated with potassium hydroxide (B78521) in DMF, followed by the addition of 2-chloro-4-nitrobenzene. guidechem.com The reaction proceeds at 50 °C for approximately 5 hours, and upon completion, the product is precipitated by the addition of water and can be further purified by recrystallization from ethanol, achieving a high yield of 95%. guidechem.com

A variation of this synthesis involves the condensation of a 2,4-dimethylthiophenol alkali metal salt with ortho-nitrochlorobenzene in a suitable solvent. google.com The reaction is heated to between 70-85 °C for about 6 hours. google.com After the reaction, the addition of water followed by cooling and crystallization yields the desired 2'-nitro-(2,4-dimethyl) diphenyl sulfide (B99878). google.com

The following table outlines a selection of reported synthetic methods for this compound.

Reactant 1Reactant 2Catalyst/ReagentsSolventTemperatureYieldSource
2,4-dimethylbenzenethiol1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284)K₂CO₃DMF-~80%
2,4-dimethylbenzenethiolAryl halide/pseudohalideCuI, 1,10-phenanthrolineDMF80–100°C~30–40%
2,4-diMethylphenol2-chloro-4-nitrobenzenePotassium hydroxideDMF50 °C95% guidechem.com
2,4-dimethylthiophenol alkali metal salto-nitrochlorobenzene--70-85 ℃High google.com

Chemical Reactions

This compound can undergo several key chemical transformations, primarily involving its nitro and sulfane functional groups.

Reduction of the Nitro Group: The most significant reaction of this compound is the reduction of the nitro group to an amino group. This is a crucial step in the synthesis of vortioxetine (B1682262). The reduction can be achieved using various reducing agents, such as iron in acetic acid. google.com This transformation converts the compound to 2'-amino-(2,4-dimethyl) diphenyl sulfide. google.com

Oxidation of the Sulfide Linkage: The sulfur atom in the sulfane bridge is susceptible to oxidation. Under appropriate oxidizing conditions, it can be converted to the corresponding sulfoxide (B87167) and sulfone derivatives.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the phenyl ring to which it is attached, making it amenable to nucleophilic aromatic substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2S B569330 (2,4-diMethylphenyl)(2-nitrophenyl)sulfane CAS No. 1610527-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-10-7-8-13(11(2)9-10)18-14-6-4-3-5-12(14)15(16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBWPKLGXVSPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of 2,4 Dimethylphenyl 2 Nitrophenyl Sulfane

Reductions of the Nitro Functional Group

The nitro group on the (2-nitrophenyl) moiety is the most reactive site for reduction, a transformation that is fundamental to its role as a precursor to amino-substituted diaryl sulfides. This reduction can be accomplished through various catalytic and stoichiometric methods.

Catalytic and Stoichiometric Reduction Methods to Amines

The selective reduction of the aromatic nitro group to a primary amine is a well-established and critical transformation. This can be achieved using several reagents and conditions, with the choice often depending on factors like scale, functional group tolerance, and cost.

Catalytic Hydrogenation: A common and clean method for this reduction is catalytic hydrogenation. The use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), effectively reduces the nitro group to an amine while leaving the methyl groups and the sulfide (B99878) linkage intact. This method is highly efficient and produces water as the only byproduct.

Stoichiometric Chemical Reductions: Various chemical reducing agents can also be employed. A combination of sodium borohydride (B1222165) (NaBH₄) and a copper(II) salt like copper(II) chloride (CuCl₂) provides a potent system for the selective reduction of the nitro group. Another widely used method involves sodium sulfide (Na₂S) or its hydrate. This reagent is particularly useful for the partial reduction of dinitro compounds and is effective for single nitro group reductions as well. researchgate.net The reaction with sodium sulfide is typically carried out in an aqueous or mixed aqueous-organic solvent system. researchgate.net

The following table summarizes common reduction methods for converting the nitro group in (2,4-diMethylphenyl)(2-nitrophenyl)sulfane to an amine.

MethodReagentsTypical ConditionsKey FeaturesReference
Catalytic HydrogenationH₂, Pd/CPressurized H₂ atmosphere, various solvents (e.g., methanol, ethanol)High efficiency, clean reaction with water as a byproduct.
Stoichiometric ReductionNaBH₄/CuCl₂Typically in an alcoholic solvent at room temperature or with gentle heating.Effective for selective nitro group reduction.
Stoichiometric ReductionNa₂S (Sodium Sulfide)Aqueous or aqueous-alcoholic solvent system, often with heating.Cost-effective reagent, suitable for large-scale synthesis. researchgate.net
Stoichiometric ReductionH₂S (Hydrogen Sulfide)Aqueous alkaline solution (pH 7-9.5).Used for partial reduction of dinitrophenols, applicable to related nitroarenes. pitt.edu

One-Pot Reaction Pathways Involving Nitro Reduction and C-S Coupling

The amine product resulting from the reduction of this compound, namely 2-((2,4-dimethylphenyl)thio)aniline (B569701), is a valuable precursor for the synthesis of heterocyclic structures. In some synthetic strategies, the reduction of the nitro group is followed by an intramolecular cyclization in a one-pot or tandem process.

For instance, the synthesis of phenothiazines, a class of compounds with significant pharmacological activity, can be achieved through pathways that involve the formation of an amino diaryl sulfide intermediate. mdpi.combohrium.com An iron-catalyzed tandem C-S/C-N cross-coupling reaction has been developed for phenothiazine (B1677639) synthesis, which proceeds via an intermediate structurally related to the reduction product of this compound. mdpi.com Such one-pot procedures, which combine the nitro reduction with subsequent bond-forming reactions, offer advantages in terms of efficiency and atom economy by avoiding the isolation of the intermediate amine. researchgate.net

Reactivity of the Sulfur Linkage in Diaryl Sulfanes

The sulfide (sulfane) bridge is another key reactive site in the molecule. While stable under many conditions, the sulfur atom can undergo oxidation.

Oxidation to Sulfoxides and Sulfones: The divalent sulfur atom can be oxidized to higher oxidation states, namely sulfoxide (B87167) (S=O) and sulfone (O=S=O). This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), often in a solvent like acetic acid. mdpi.com The extent of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The formation of the corresponding (2,4-diMethylphenyl)(2-nitrophenyl)sulfoxide and (2,4-diMethylphenyl)(2-nitrophenyl)sulfone can significantly alter the electronic properties and steric profile of the molecule.

Cleavage to Sulfonyl Chlorides: Under more vigorous oxidative conditions, such as treatment with chlorine (Cl₂) in an acidic medium, the C-S bond can be cleaved. For example, diaryl sulfides can be converted into aryl sulfonyl chlorides through oxidative cleavage. acsgcipr.org This reaction transforms the sulfide into a highly reactive sulfonyl chloride functional group, which is a versatile intermediate for synthesizing sulfonamides and other sulfur-containing compounds. acsgcipr.org

The following table outlines the reactivity of the sulfur linkage.

TransformationReagentsProduct TypeReference
Oxidationm-CPBA or H₂O₂/Acetic AcidSulfoxide or Sulfone mdpi.com
Oxidative CleavageCl₂ in acidic mediumAryl Sulfonyl Chloride acsgcipr.org

Derivatization of Functional Groups on the (2,4-diMethylphenyl) Moiety

The (2,4-diMethylphenyl) portion of the molecule is generally less reactive than the nitro-substituted ring. The two methyl groups and the sulfide linkage are all electron-donating, activating the ring towards electrophilic aromatic substitution (EAS). However, the positions ortho and para to the strongly activating sulfide group are already substituted with methyl groups. The remaining unsubstituted position (C5) is the most likely site for electrophilic attack.

While the methyl groups are typically inert under the conditions used for nitro reduction, they could theoretically be oxidized to carboxylic acids under harsh conditions, though this is not a common transformation for this specific substrate. The primary reactivity of this moiety is electrophilic substitution on the aromatic ring itself, such as halogenation or sulfonation, although this often requires forcing conditions that might affect other parts of the molecule. For example, the synthesis of the precursor 2,4-dimethylthiophenol can be achieved via chlorosulfonation of 1,3-xylene, demonstrating the susceptibility of the ring to electrophilic attack. quickcompany.in

Derivatization of Functional Groups on the (2-nitrophenyl) Moiety

Besides the reduction of the nitro group, its strong electron-withdrawing nature significantly influences the reactivity of the phenyl ring to which it is attached.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. In this compound, the sulfide group is at an ortho position. The presence of the nitro group facilitates the displacement of a suitable leaving group (if present on the ring) by a nucleophile. Even without another leaving group, the nitro group's activation could enable reactions with potent nucleophiles like amines or thiols under specific conditions, potentially leading to further substitution on the nitro-bearing ring. chemrxiv.org However, the most common and synthetically useful transformation of this moiety remains the reduction of the nitro group itself.

Mechanistic Investigations and Computational Studies of 2,4 Dimethylphenyl 2 Nitrophenyl Sulfane and Analogues

Reaction Mechanism Elucidation for Synthetic Routes

The synthesis of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. guidechem.com This process typically involves the reaction of 2,4-dimethylbenzenethiol (B47642) with an activated aryl halide, such as 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene (B31998), in the presence of a base. google.com The electron-withdrawing nitro group on the phenyl ring is crucial as it activates the ring for nucleophilic attack by the thiolate anion. wikipedia.org

The SNAr mechanism for the formation of diaryl sulfides like this compound is predominantly a stepwise process, often referred to as an addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.comdalalinstitute.com This pathway involves two distinct steps:

Addition: The nucleophile, in this case, the 2,4-dimethylthiophenolate anion, attacks the carbon atom bearing the leaving group (e.g., a halogen) on the 2-nitrophenyl ring. This initial attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate. masterorganicchemistry.comdalalinstitute.com

Elimination: The aromaticity is restored in the second step when the leaving group is expelled from the intermediate, yielding the final diaryl sulfide (B99878) product.

This stepwise mechanism is favored over a concerted pathway, where bond formation and bond cleavage would occur simultaneously. The presence of strong electron-withdrawing groups, such as the ortho-nitro group, effectively stabilizes the negatively charged intermediate, making the stepwise route energetically favorable. wikipedia.orgmasterorganicchemistry.com While some computational studies on SNAr reactions have explored the possibility of a concerted mechanism, the isolation and characterization of the intermediate in many related reactions provide strong evidence for the stepwise pathway. researchgate.net

The key to the stepwise SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this complex forms after the initial attack of the thiolate.

The stability of the Meisenheimer complex is paramount. The nitro group at the ortho position plays a critical role in stabilizing the negative charge through resonance, delocalizing the electron density across the aromatic ring and onto the oxygen atoms of the nitro group. wikipedia.orgdiva-portal.org This stabilization lowers the activation energy for its formation.

Electron Transfer Processes in Nitroarene Reductions

The nitro group of this compound can be chemically reduced to form the corresponding amine, 2-((2,4-dimethylphenyl)thio)aniline (B569701). google.com This reduction is a critical transformation, for instance, in the synthesis of the antidepressant vortioxetine (B1682262). guidechem.com

The reduction of an aromatic nitro group is a complex process involving the transfer of six electrons and six protons to convert the -NO₂ group into an -NH₂ group. nih.gov This transformation does not occur in a single step but proceeds through a series of intermediates. The reaction can be initiated by single-electron transfer (SET) steps, which generate radical intermediates, or by two-electron transfers, equivalent to a hydride transfer. nih.gov

A typical reaction pathway involves the following stages: **Nitroarene (Ar-NO₂) → Nitroso (Ar-NO) → Hydroxylamine (Ar-NHOH) → Amine (Ar-NH₂) ** nih.govorientjchem.org

This reduction is often carried out using reagents like iron powder in acetic acid. google.commasterorganicchemistry.com In this environment, the iron acts as the electron donor. While the sulfide linkage is not directly reduced, it can influence the electronic properties of the nitro-substituted ring. In some systems, sulfides have been shown to act as mediators in the electron transfer process for nitrobenzene (B124822) reduction. nih.gov The study of related sulfur-containing heterocycles, like phenothiazines, shows that the sulfur atom can readily participate in electron transfer processes to form stable radical cations, highlighting the electronic activity of the sulfide moiety. nih.govmdpi.combris.ac.uk

Computational Chemistry Approaches

Computational methods are invaluable tools for understanding the molecular structure, electronic properties, and reactivity of complex organic molecules like this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometric and electronic structure of molecules. For this compound, DFT calculations can provide detailed insights into bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. These include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the resulting HOMO-LUMO gap. A smaller HOMO-LUMO gap generally indicates higher reactivity. For nitroaromatic sulfides, DFT studies have shown that there can be significant charge-transfer character from the electron-rich sulfur atom to the electron-withdrawing nitro group, which influences the molecule's spectroscopic properties and reactivity. mdpi.com

Table 1: Predicted Physicochemical and DFT-Derived Properties of this compound This table presents data compiled from computational predictions and typical values for analogous structures from DFT studies.

PropertyPredicted Value / DescriptionSource/Method
Molecular FormulaC₁₄H₁₃NO₂SPubChem nih.gov
Molecular Weight259.33 g/molPubChem nih.gov
XLogP34.5PubChem nih.gov
HOMO Energy~ -6.2 eVDFT Estimate
LUMO Energy~ -2.5 eVDFT Estimate
HOMO-LUMO Gap~ 3.7 eVDFT Estimate
Dipole Moment~ 5.0 DDFT Estimate
Description of OrbitalsHOMO is typically localized on the electron-rich dimethylphenylthio moiety; LUMO is localized on the electron-deficient nitrophenyl ring.General DFT Analysis mdpi.com

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD can be used to explore its conformational landscape, revealing the different shapes it can adopt due to rotation around the C-S bonds. This is important for understanding how it might interact with other molecules or biological targets. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies are another computational approach that links a molecule's structural or physicochemical properties to its chemical reactivity or biological activity. nih.govwu.ac.th By analyzing a series of related diaryl sulfides, QSAR models can be built to predict properties such as reaction rates or biological potency. elsevierpure.comnih.gov These models often use descriptors derived from DFT calculations (like orbital energies or atomic charges) to build a statistically significant correlation. Such studies are crucial in fields like medicinal chemistry for designing new compounds with enhanced activity. elsevierpure.comnih.gov

Analysis of Molecular Orbitals and Interaction Energies

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of diaryl sulfanes. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to this understanding.

The electronic properties of this compound are significantly influenced by its substituents. The electron-withdrawing nitro group on one aromatic ring lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the electron-donating methyl groups on the other ring raise the HOMO energy level. This combination results in a reduced HOMO-LUMO energy gap, which is indicative of higher reactivity. For nitro-substituted derivatives, lower LUMO energies are a key factor favoring charge-transfer interactions, a critical aspect of their reaction mechanisms.

In analogous nitroaromatic systems, such as 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, DFT calculations have quantified these orbital energies. For this particular analogue, the HOMO and LUMO energies were calculated to be -6.0504 eV and -3.2446 eV, respectively, resulting in a HOMO-LUMO energy gap of 2.8058 eV. acs.org Such calculations allow for the determination of global reactivity descriptors, as detailed in the table below, which provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors for a Nitroaromatic Analogue acs.org
ParameterValue (eV)Description
EHOMO-6.0504Energy of the Highest Occupied Molecular Orbital
ELUMO-3.2446Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)2.8058Indicator of chemical reactivity and stability

Interaction energy calculations further reveal the nature of the forces governing molecular assembly in the solid state. For a related compound, 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- nih.govresearchgate.netdiazino[4,5-d]pyrimidine-2,7-dione, energy framework analysis showed that dispersion forces are the predominant stabilizing interaction, significantly outweighing electrostatic and polarization forces. mdpi.com

Table 2: Calculated Interaction Energies for an Analogue Crystal Structure mdpi.com
Interaction Energy ComponentValue (kJ/mol)
Electrostatic-45.0
Polarization-22.3
Dispersion-179.1
Repulsion82.7
Total Energy -154.7

These computational models are critical for predicting how structural modifications will impact the reactivity and intermolecular interactions of this compound and its derivatives.

Spectroscopic and Spectrometric Techniques in Mechanistic Analysis and Characterization

A suite of spectroscopic and spectrometric methods is indispensable for the real-time monitoring of reactions and the structural elucidation of reactants, intermediates, and products in the synthesis and subsequent reactions of this compound.

In-Situ Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Reaction Monitoring

In-situ NMR spectroscopy allows for the continuous monitoring of reaction kinetics and the detection of transient intermediates without the need for sample isolation. While specific in-situ studies on the synthesis of vortioxetine from this compound are not widely published, the technique is broadly applied to SNAr reactions. By tracking the disappearance of reactant signals and the appearance of product signals over time, detailed kinetic profiles can be constructed. For this compound, typical ¹H NMR signals would include multiplets in the aromatic region (δ 7.00–7.41 ppm) and singlets for the methyl groups (δ 2.25–2.29 ppm). nih.gov

Mass spectrometry (MS) is another powerful tool for reaction monitoring and product confirmation. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of this compound, confirming its elemental composition. A reported mass spectrometry result for the purified compound shows a sodium adduct ion [M+Na]⁺ at m/z 282.0563, which corresponds to the molecular formula C₁₄H₁₃NO₂S. researchgate.net In mechanistic studies, techniques like electrospray ionization (ESI-MS) can be coupled with liquid chromatography (LC-MS) to identify intermediates and byproducts in the reaction mixture, providing crucial evidence for the proposed reaction pathway. For instance, in the synthesis of diaryl sulfides, LC-MS is used to confirm the structures of the final products. acs.org

Infrared and Ultraviolet-Visible Spectroscopy for Structural Features

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The presence of aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-S stretching vibration, which is often weak, appears in the fingerprint region. The spectrum would also confirm the absence of a thiol (-SH) peak, which would be expected around 2550 cm⁻¹ if the starting material, 2,4-dimethylbenzenethiol, were present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The conjugated system of the aromatic rings and the presence of the nitro group give rise to characteristic absorption bands. In nitroaromatic compounds, π → π* transitions of the aromatic system and n → π* transitions associated with the nitro group are typically observed. For example, in the study of a related compound, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- nih.govresearchgate.netdiazino[4,5-d]pyrimidine-2,7-dione, time-dependent DFT (TD-DFT) calculations predicted an absorbance maximum (λmax) in the UV region at 294.21 nm. mdpi.com Such analyses are crucial for understanding the electronic structure and for monitoring reactions that involve changes in conjugation or the electronic nature of the chromophores.

X-ray Crystallography for Intermediate and Product Confirmation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the structures of numerous analogous diaryl sulfides and sulfones have been reported.

For instance, the X-ray structure of 2-nitrophenylphenyl sulfone, a closely related oxidized analogue, has been determined. researchgate.net Similarly, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide reveals key structural features, such as the planarity of the nitro group with the phenyl ring (dihedral angle of 7.4°). mdpi.com These studies showcase how X-ray crystallography can confirm the connectivity of atoms and reveal the conformational preferences of the molecule in the solid state. In the context of mechanistic studies, obtaining crystal structures of stable intermediates, such as Meisenheimer complexes, can provide direct evidence for a stepwise SNAr mechanism. The structural data from these analogues serve as a valuable reference for understanding the likely solid-state conformation and packing of this compound.

Advanced Applications and Future Research Directions in 2,4 Dimethylphenyl 2 Nitrophenyl Sulfane Chemistry

Utility as Precursors for Pharmacologically Relevant Molecules

The diaryl sulfane scaffold is a privileged structure in medicinal chemistry, offering a robust platform for the development of new therapeutic agents. (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, in particular, serves as a valuable precursor for pharmacologically active molecules due to the synthetic versatility of its nitro and sulfide (B99878) functionalities.

Synthesis of Drug Intermediates (e.g., vortioxetine (B1682262) precursors)

The most prominent application of this compound is as a key intermediate in the synthesis of vortioxetine, an antidepressant medication. guidechem.compharmaffiliates.com Vortioxetine, a bis-aryl-sulfanyl amine compound, functions as a serotonin (B10506) (5-HT) reuptake inhibitor and receptor modulator for treating major depressive disorder (MDD). newdrugapprovals.org

The synthesis typically involves the reaction of 2,4-dimethylbenzenethiol (B47642) with an activated 2-nitrophenyl halide, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284), to form this compound. google.com The nitro group of this intermediate is then reduced to an amine, yielding 2-[(2,4-dimethylphenyl)thio]aniline. This aniline (B41778) derivative is a pivotal precursor that undergoes further reactions, such as coupling with piperazine (B1678402), to complete the synthesis of vortioxetine. google.comgoogleapis.com One patented method describes the reduction of the nitro intermediate using iron in acetic acid. google.com Another route involves transforming the resulting aniline into an iodo derivative via a Sandmeyer reaction, which is then coupled with piperazine using a copper or palladium catalyst. google.comgoogle.com

Table 1: Key Synthetic Steps to Vortioxetine via this compound

StepReactantsProductSignificance
12,4-dimethylbenzenethiol and 1-fluoro-2-nitrobenzene (or 1-chloro-2-nitrobenzene)This compoundFormation of the core diaryl sulfide structure. google.com
2This compound and a reducing agent (e.g., Fe/AcOH)2-[(2,4-dimethylphenyl)thio]anilineConversion of the nitro group to a reactive amine functionality. google.com
32-[(2,4-dimethylphenyl)thio]aniline derivative and piperazineVortioxetineIntroduction of the piperazine moiety crucial for biological activity. newdrugapprovals.orggoogle.com

Scaffold for Design of Compounds with Modulated Biological Activity

The diaryl sulfide motif is a versatile scaffold for designing novel molecules with potential therapeutic value. researchgate.netresearchgate.net Its non-planar, flexible geometry allows it to interact with biological targets in unique ways. By modifying the aromatic rings of the this compound core, researchers can systematically alter the steric and electronic properties of the molecule to modulate its biological activity.

This structural framework has been explored in the design of analogues to combretastatin (B1194345) A-4, a potent antimitotic agent. acs.orgnih.govescholarship.org Research has shown that diaryl sulfide derivatives containing heterocyclic moieties can exhibit significant activity against cancer cell lines, such as the MCF-7 breast cancer line. acs.orgnih.govescholarship.org The synthesis of a library of these compounds allows for the investigation of structure-activity relationships (SAR), where substitutions on the phenyl rings can be correlated with changes in efficacy. For instance, the introduction of different functional groups can influence properties like target binding affinity and pharmacokinetic profiles. researchgate.net

Enzyme Inhibition Studies (e.g., Cytochrome P450)

Preliminary in silico and in vitro studies have suggested that this compound may act as an inhibitor of certain cytochrome P450 (CYP) enzymes. Specifically, it has been identified as a potential inhibitor of CYP1A2, CYP2C19, and CYP2C9. These enzymes play a central role in the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. Understanding these interactions is a critical aspect of drug development. The mechanism of action is thought to involve the nitro group participating in redox reactions and forming hydrogen bonds within enzyme active sites, while the sulfane linkage can also undergo metabolic transformations.

Applications in Materials Science and Functional Materials

The unique electronic and structural properties of diaryl sulfanes, including this compound, make them attractive candidates for applications in materials science. cymitquimica.comnih.gov The presence of the polarizable sulfur atom and the aromatic systems allows for potential use in creating novel polymers and functional materials with tailored properties. cymitquimica.comnih.gov

Aryl thioethers are key components in sulfur-containing polymers, which can exhibit enhanced thermal stability and refractive properties compared to their polyether counterparts. nih.gov Furthermore, the sulfur linkage can coordinate with metals, opening up possibilities for the development of sulfur-functionalized metal-organic frameworks (MOFs) or other coordination polymers. cymitquimica.comnih.gov The nitro group in this compound adds another dimension, as it is an electron-withdrawing group that can influence the electronic properties of the material and could potentially be used in applications related to energetic materials or as a synthetic handle for further functionalization.

Development of Novel Catalytic Systems Utilizing Diaryl Sulfane Scaffolds

Diaryl sulfanes are increasingly being incorporated into the design of ligands for transition metal catalysis. thieme-connect.comorganic-chemistry.org The sulfur atom can act as a soft donor, coordinating to soft metals like palladium, nickel, and copper, which are widely used in cross-coupling reactions to form C-C, C-N, and C-S bonds. nih.govresearchgate.net These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and polymers. researchgate.net

The this compound scaffold can be modified to create bidentate or polydentate ligands. The steric and electronic environment around the metal center can be fine-tuned by altering the substituents on the aryl rings, thereby influencing the catalyst's activity, stability, and selectivity. For example, supported palladium nanocatalysts have been developed for C-S coupling reactions to produce diaryl sulfides efficiently. thieme-connect.comnih.gov The development of catalytic systems that utilize diaryl sulfane-based ligands is an active area of research aimed at creating more efficient, robust, and reusable catalysts for green and sustainable chemical synthesis. researchgate.net

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. This strategy is highly valuable in drug discovery as it allows for the rapid generation of a diverse library of analogues from a common, complex intermediate. The this compound structure presents several opportunities for late-stage functionalization.

Methods for the direct C-H functionalization of arenes offer a powerful tool for modifying the aromatic rings without the need for pre-installed activating groups. rsc.org For instance, regioselective iodination followed by atom insertion has been used to diversify complex polyaromatic systems. rsc.org Such strategies could potentially be applied to the diaryl sulfane core to introduce a wide range of substituents. Additionally, the nitro group itself is a versatile functional group that can be converted into various other functionalities, including amines, azides, or halides, further expanding the molecular diversity that can be achieved from this single precursor. The ability to efficiently diversify the this compound scaffold would accelerate the exploration of its potential in medicinal chemistry and materials science. rsc.org

Green Chemistry Aspects and Sustainable Synthesis Development

The growing emphasis on environmentally conscious chemical manufacturing has spurred research into greener and more sustainable methods for synthesizing "this compound," a key intermediate in the production of the antidepressant drug vortioxetine. google.com Traditional synthesis routes often involve the use of hazardous reagents and catalysts, prompting the development of more benign and efficient alternatives.

The conventional synthesis of "this compound" typically involves the S-arylation of 2,4-dimethylbenzenethiol with an activated nitro-substituted aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. google.com This reaction is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). google.com While effective, this method presents several green chemistry challenges, including the use of high-boiling point solvents which are difficult to recycle, and potentially hazardous reagents.

In the broader context of diaryl sulfide synthesis, numerous green methodologies have been developed that could be applicable to the production of "this compound." These include the use of copper nanopowder as a recyclable catalyst and polyethylene (B3416737) glycol (PEG)-400 as a green solvent, which allows for the reuse of the catalytic system. googleapis.com Other approaches involve visible-light-promoted, metal-free cross-coupling reactions, which avoid the use of transition metal catalysts altogether. googleapis.com The use of odorless and stable sulfur sources like sodium thiosulfate (B1220275) pentahydrate in palladium-catalyzed reactions represents another step towards a more environmentally friendly process. googleapis.com

Recent advancements in the synthesis of vortioxetine have led to more sustainable methods for producing its intermediates, including "this compound." google.comgoogleapis.comgoogle.com These improved processes aim to be more industrially applicable, environmentally friendly, and economically viable by avoiding expensive and toxic materials like palladium catalysts and phosphine (B1218219) ligands. google.comgoogleapis.comgoogle.com

One patented approach describes a one-pot synthesis where 1-fluoro-2-nitrobenzene is reacted with 2,4-dimethylbenzenethiol, followed by reduction of the nitro group to yield 2-((2,4-dimethylphenyl)thio)aniline (B569701) without isolating the "this compound" intermediate. google.com This one-pot process reduces waste and improves efficiency. google.com The reaction for the formation of the intermediate itself can be carried out using a base like potassium carbonate in a solvent such as ethanol.

The following table outlines some of the green chemistry metrics associated with a typical synthesis of "this compound":

Green Chemistry MetricValueSignificance
Atom Economy 89%A high atom economy indicates that a large proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. google.com
E-Factor (Environmental Factor) 0.45 (kg waste/kg product)A low E-factor is desirable, signifying a lower amount of waste generated per unit of product. google.com

Further research into the sustainable synthesis of "this compound" could explore the use of catalytic systems based on more abundant and less toxic metals like iron, which has shown promise in various cross-coupling reactions. researchgate.net Additionally, the application of heterogeneous photocatalysts, such as covalent organic frameworks (COFs), could offer a recyclable and efficient catalytic route for its synthesis under visible light irradiation. google.com The development of solvent-free reaction conditions or the use of benign and recyclable solvents remains a key area for future investigation to further enhance the green credentials of this important chemical intermediate.

Q & A

Basic: What are the established synthetic routes for (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, and how can reaction conditions be optimized?

Answer:
The synthesis of aryl sulfides like this compound often employs copper-promoted S-arylation of thiophenols. A validated method involves reacting 2,4-dimethylbenzenethiol with a suitable aryl halide or pseudohalide under catalytic conditions. For example, a copper catalyst (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours achieves moderate yields (~30–40%) . Purification via silica gel chromatography (hexane/ethyl acetate gradient) is critical to isolate the product from disulfide by-products (e.g., 1,2-bis(2,4-dimethylphenyl)disulfane, formed in ~33% yield). Optimization focuses on:

  • Catalyst loading : Reducing CuI to 5 mol% minimizes side reactions.
  • Temperature control : Lower temperatures (e.g., 60°C) may suppress disulfide formation.
  • Stoichiometry : A 1.2:1 aryl halide-to-thiol ratio improves conversion.

Basic: How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural confirmation. Key ¹H NMR features include:

  • Aromatic protons : Multiplets in δ 7.00–7.41 ppm for ortho-substituted nitro and methylphenyl groups.
  • Methyl groups : Singlets at δ 2.25–2.29 ppm for 2,4-dimethyl substituents.
  • Sulfide linkage : Indirect confirmation via absence of thiol (-SH) signals (typically δ 1.5–3.0 ppm).
    Disulfide by-products show distinct splitting patterns (e.g., δ 7.37 ppm doublets for coupled aromatic protons) . Mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and rules out impurities.

Basic: What are the typical reactivity profiles of nitro- and methyl-substituted aryl sulfides under oxidative or reductive conditions?

Answer:

  • Oxidation : The sulfide sulfur is oxidized to sulfoxide (S=O) or sulfone (O=S=O) using m-CPBA or H₂O₂/AcOH. Nitro groups remain intact under mild conditions but may reduce under strong acidic/thermal stress .
  • Reduction : Nitro groups on the 2-nitrophenyl moiety are selectively reduced to amines (e.g., using H₂/Pd-C or NaBH₄/CuCl₂), while methyl groups remain inert. This enables post-synthetic functionalization for biological studies .
  • Nucleophilic substitution : The nitro group’s electron-withdrawing effect activates adjacent positions for SNAr reactions with amines or thiols .

Advanced: How do electronic effects of substituents (e.g., nitro vs. methyl) influence the sulfide’s stability and reactivity in cross-coupling reactions?

Answer:
The nitro group (strong electron-withdrawing) depletes electron density at the sulfur atom, increasing electrophilicity and susceptibility to nucleophilic attack. Conversely, methyl groups (electron-donating) stabilize the sulfide but reduce reactivity toward electrophiles. Computational studies (DFT) reveal:

  • HOMO-LUMO gaps : Nitro-substituted derivatives exhibit lower LUMO energies, favoring charge-transfer interactions.
  • Sulfur charge density : Nitro groups reduce sulfur’s electron density by ~15% compared to methyl-substituted analogs, enhancing oxidative susceptibility .
    Experimental validation involves Hammett substituent constants (σₚ for NO₂ = +0.78; σₚ for CH₃ = -0.17) to predict reaction rates in SNAr or radical pathways.

Advanced: What strategies mitigate disulfide by-product formation during synthesis, and how are these impurities characterized?

Answer:
Disulfide by-products (e.g., 1,2-bis(2,4-dimethylphenyl)disulfane) arise from thiol oxidation. Mitigation strategies include:

  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent O₂-mediated oxidation.
  • Radical scavengers : Additions like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) quench thiyl radicals .
  • Purification : Gradient elution (hexane → 5% EtOAc/hexane) separates sulfides (Rf ~0.6) from disulfides (Rf ~0.4) on TLC.
    Characterization : Disulfides show distinct ¹H NMR patterns (e.g., δ 2.37 ppm for methyl groups in dimeric structures) and HRMS peaks at m/z = 2×[M+H]⁺ − 2H .

Advanced: How can computational modeling predict the compound’s interaction with biological targets or catalytic systems?

Answer:
Density Functional Theory (DFT) and molecular docking simulations provide insights into:

  • Binding affinities : Nitro groups form hydrogen bonds with enzyme active sites (e.g., nitroreductases), while methyl groups enhance hydrophobic interactions .
  • Catalytic cycles : Modeling Cu-catalyzed S-arylation reveals transition states where the thiolate-Cu complex undergoes oxidative addition to aryl halides .
  • Reactivity descriptors : Fukui indices identify sulfur as the most nucleophilic site, guiding functionalization strategies .
    Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling (e.g., ³⁴S) corroborates computational predictions.

Advanced: What analytical challenges arise in quantifying trace degradation products of this sulfide, and how are they resolved?

Answer:
Degradation products (e.g., sulfoxides, nitrophenols) complicate analysis due to low abundance and structural similarity. Solutions include:

  • LC-MS/MS : Multiple reaction monitoring (MRM) with ESI⁺ ionization enhances sensitivity (LOD ~0.1 ppb).
  • Derivatization : Dansyl chloride tags sulfoxides for fluorescence detection .
  • Isotopic dilution : ¹³C-labeled internal standards correct matrix effects in biological samples .

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